Ethyl 4-amino-2-chloro-3-[2-(trimethylsilyl)ethynyl]benzoate
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Overview
Description
Ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, a chloro substituent, and a trimethylsilylethynyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate typically involves multiple stepsThe trimethylsilylethynyl group is then added through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The trimethylsilylethynyl group can participate in further coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Various substituted benzoates.
Oxidation: Nitrobenzoates.
Reduction: Secondary amines.
Coupling: Biaryl compounds.
Scientific Research Applications
Ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various coupling and substitution reactions. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, which can lead to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-2-chlorobenzoate: Lacks the trimethylsilylethynyl group, making it less versatile in coupling reactions.
Ethyl 4-amino-3-(2-trimethylsilylethynyl)benzoate: Lacks the chloro substituent, affecting its reactivity in substitution reactions.
Ethyl 4-amino-2-chloro-3-ethynylbenzoate: Lacks the trimethylsilyl group, which can influence its stability and reactivity.
Uniqueness
Ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate is unique due to the presence of both the chloro and trimethylsilylethynyl groups, which provide a combination of reactivity and stability that is not found in similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications .
Properties
CAS No. |
1057076-55-7 |
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Molecular Formula |
C14H18ClNO2Si |
Molecular Weight |
295.83 g/mol |
IUPAC Name |
ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate |
InChI |
InChI=1S/C14H18ClNO2Si/c1-5-18-14(17)11-6-7-12(16)10(13(11)15)8-9-19(2,3)4/h6-7H,5,16H2,1-4H3 |
InChI Key |
RYIQFAIISUGAFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)N)C#C[Si](C)(C)C)Cl |
Origin of Product |
United States |
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